(E)-(3S)-3-Amino-5-methyl-1-(methylsulphonyl)hex-1-ene hydrochloride

概要

説明

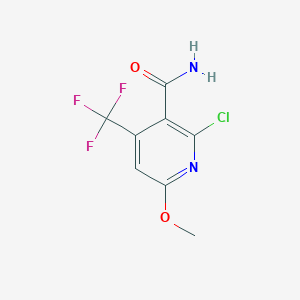

This compound is an organic molecule with a hexene backbone, which is a six-carbon chain with a double bond. It also has an amino group (-NH2), a methyl group (-CH3), and a methylsulfonyl group (-SO2CH3) attached .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized from hexene through a series of reactions involving the addition of the amino, methyl, and methylsulfonyl groups .Molecular Structure Analysis

The structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the double bond in the hexene backbone introduces the possibility of cis-trans isomerism .Chemical Reactions Analysis

Alkenes like hexene can undergo a variety of reactions, including electrophilic addition and oxidation . The presence of the amino and sulfonyl groups may also influence the reactivity of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl and amino groups could affect its solubility in different solvents .科学的研究の応用

Hydration of Hex-1-ene

This compound can be used in the hydration of Hex-1-ene . The overall equation for this reaction is:

CH3CH2CH2CH2CH=CH2+H2O→CH3CH2CH2CH2CH(OH)CH3CH_3CH_2CH_2CH_2CH=CH_2 + H_2O \rightarrow CH_3CH_2CH_2CH_2CH(OH)CH_3CH3CH2CH2CH2CH=CH2+H2O→CH3CH2CH2CH2CH(OH)CH3

. The hexan-2-ol is then separated, distilled, and the product is tested .Alkene Hydration Reaction

The compound can be used in an alkene hydration reaction . This process involves combining an alkene with water along with a strong acid, which results in the formation of an alcohol .

Development of Artificial Metalloenzymes

The hydration of alkenes, which this compound can be used for, is seen in the development of artificial metalloenzymes . A study looks at the use of these reactions, specifically using a copper-catalyzed hydration of alkenes .

Catalyst Effectiveness Research

Further research can determine what kind of catalyst is most effective when seeking the result of a specified alcohol in an experiment . A new wool-supported Palladium-iron complex has been found to be most effective in the hydration of alkenes to particular alcohols .

Gas Chromatography

The compound can be used in gas chromatography experiments . This technique uses high temperatures to vaporize a substance and then make several measurements on the vapor to characterize it .

Metathesis Reaction

The compound can be used in the metathesis of 1-hexene and (E)-anethole in the presence of Grubbs 2nd generation catalyst . This reaction was monitored by in situ 1H NMR spectroscopy at different temperatures .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(E,3S)-5-methyl-1-methylsulfonylhex-1-en-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2S.ClH/c1-7(2)6-8(9)4-5-12(3,10)11;/h4-5,7-8H,6,9H2,1-3H3;1H/b5-4+;/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVEBAYMGCSDWGH-LBOUNTCOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C=CS(=O)(=O)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](/C=C/S(=O)(=O)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-(3S)-3-Amino-5-methyl-1-(methylsulphonyl)hex-1-ene hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[4,6-Bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl]methylsulfanyl]ethanamine](/img/structure/B3043575.png)

![Methyl 2-[[4,6-bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl]methylsulfanyl]acetate](/img/structure/B3043576.png)

![Methyl 4-[[4,6-bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl]methoxy]benzoate](/img/structure/B3043578.png)

![4-[[4,6-bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl]methoxy]benzoic Acid](/img/structure/B3043579.png)

![1-[3-(3-Fluorophenyl)phenyl]ethanone](/img/structure/B3043581.png)